N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
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Overview
Description
N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is a chemical compound with a unique structure that includes a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide typically involves the reaction of an appropriate amide precursor with a boron-containing reagent. One common method is the reaction of N-ethylpentanamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized amides .
Scientific Research Applications
N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism by which N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound may target specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boron-containing compound with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Used in the synthesis of boron-containing polymers
Uniqueness
N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is unique due to its specific structure, which combines an amide group with a boron-containing dioxaborolane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO3/c1-6-15-11(16)9-7-8-10-14-17-12(2,3)13(4,5)18-14/h6-10H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFNTUFRBXQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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